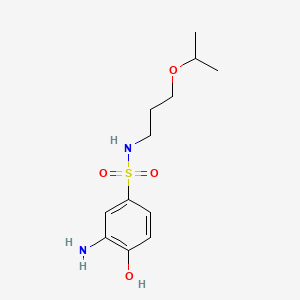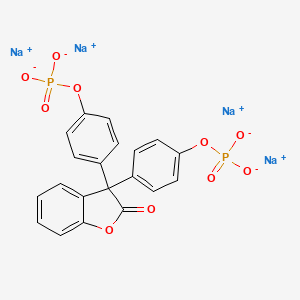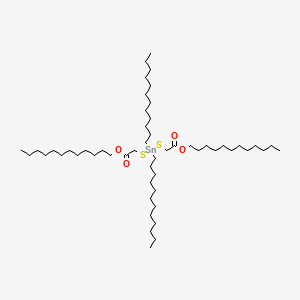
Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is a complex organotin compound with the molecular formula C52H104O4S2Sn and a molecular weight of 976.211 g/mol . This compound is known for its unique structure, which includes a stannane (tin) center bonded to various organic groups, making it a subject of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate typically involves the reaction of dodecyl thioglycolate with dibutyltin oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The stannane center can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
The major products formed from these reactions include various organotin derivatives, sulfoxides, sulfones, and substituted stannanes .
科学的研究の応用
Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism of action of dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell walls, leading to cell lysis and death. In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability .
類似化合物との比較
Similar Compounds
Dibutyltin bis(lauryl thioglycolate): Similar structure but with butyl groups instead of dodecyl groups.
Dimethyltin bis(2-ethylhexyl thioglycolate): Contains methyl and ethylhexyl groups instead of dodecyl groups.
Uniqueness
Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is unique due to its long dodecyl chains, which provide enhanced hydrophobicity and stability compared to similar compounds. This makes it particularly useful in applications requiring long-lasting and stable organotin compounds .
特性
CAS番号 |
65301-38-4 |
|---|---|
分子式 |
C52H104O4S2Sn |
分子量 |
976.2 g/mol |
IUPAC名 |
dodecyl 2-[(2-dodecoxy-2-oxoethyl)sulfanyl-didodecylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C14H28O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*17H,2-13H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |
InChIキー |
RCSXDSFZCXFKPY-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


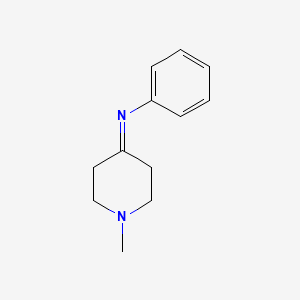
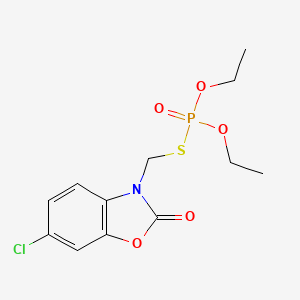
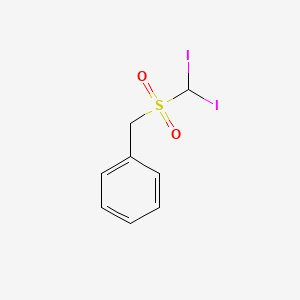
![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)
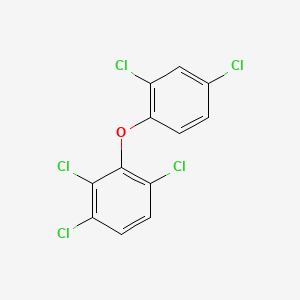


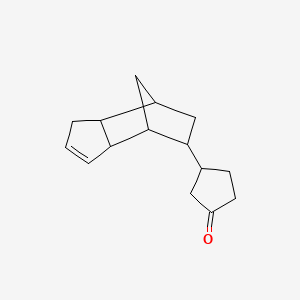
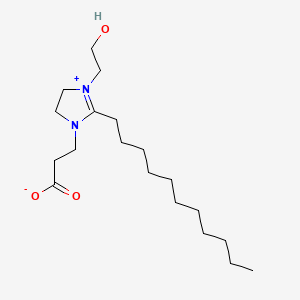
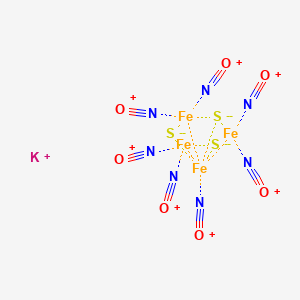
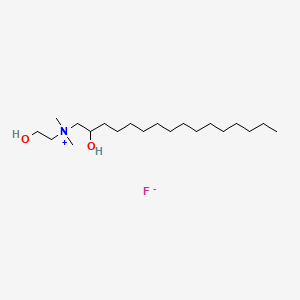
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)
